6-(tert-Butyldimethylsilyloxy)heptanoic acid
Description
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3Si/c1-11(9-7-8-10-12(14)15)16-17(5,6)13(2,3)4/h11H,7-10H2,1-6H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKRGALIOMYNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyldimethylsilyloxy)heptanoic acid typically involves the protection of the hydroxyl group of heptanoic acid using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for 6-(tert-Butyldimethylsilyloxy)heptanoic acid are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Silyl Ether Formation and Deprotection
The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl groups.
Formation :
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Reagents : TBDMSCl, imidazole, DMF.
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Conditions : Room temperature, 30 hours.
Deprotection :
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Reagents : Et₃N·HF or TBAF.
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Conditions : Room temperature, THF solvent.
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Outcome : Selective removal of TBDMS without affecting ester or carboxylic acid groups .
Esterification of the Carboxylic Acid
The carboxylic acid moiety undergoes esterification to enhance solubility or enable further functionalization.
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Benzyl ester formation | Benzyl bromide, K₂CO₃, acetone, reflux | 96% | |
| Methyl ester formation | CDI (carbonyldiimidazole), THF | 93% |
These esters are intermediates in multistep syntheses, such as nucleotide modifications .
Acid-Catalyzed Reactions
Under acidic conditions, the compound participates in substitutions or eliminations.
Example :
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Reagents : AgOAc in acetic acid.
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Conditions : 125°C, 6 hours.
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Outcome : Formation of ((2S,4R)-4-TBDMS-6-oxo-tetrahydro-2H-pyran-2-yl)methyl acetate (92.6% yield) .
This reaction highlights the TBDMS group’s stability under moderate acidic conditions.
Saponification of Esters
Esters derived from the acid are hydrolyzed back to the carboxylic acid.
Conditions :
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Reagents : KOH or LiOH in aqueous THF/MeOH.
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Yield : Near-quantitative conversion observed for benzyl esters .
Coupling Reactions
The carboxylic acid is activated for pyrophosphate bond formation in nucleotide synthesis:
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Activation : CDI generates a phosphorimidazolide intermediate.
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Coupling Partner : Nucleotide diphosphate (e.g., UDP-GlcNAc derivatives).
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Efficiency : High-yield condensation under mild conditions .
Stability and Reactivity Considerations
This compound’s versatility in protective group chemistry and functional group transformations underscores its utility in complex molecule synthesis, particularly in pharmaceuticals and bioactive molecules .
Scientific Research Applications
Organic Synthesis
Building Block in Complex Molecule Synthesis :
6-(tert-Butyldimethylsilyloxy)heptanoic acid is frequently utilized as a protected intermediate in the synthesis of more complex organic molecules. Its sterically hindered silyl group provides stability during various chemical reactions, allowing for selective functionalization at other sites on the molecule.
Biological Studies
Metabolic Pathways :
The compound has been employed in studies investigating metabolic pathways and enzyme reactions. Its derivatives can serve as substrates or inhibitors, facilitating the understanding of biochemical processes.
Medicinal Chemistry
Drug Development :
Research has indicated potential therapeutic applications for 6-(tert-Butyldimethylsilyloxy)heptanoic acid derivatives in drug development. For example, it has been involved in synthesizing biologically significant compounds that exhibit activity against various diseases.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of 6-(tert-Butyldimethylsilyloxy)heptanoic acid in synthesizing bioactive compounds with potential pharmaceutical applications. The synthesis involved multiple steps where the tert-butyldimethylsilyloxy group was selectively removed to reveal functional groups necessary for biological activity .
Case Study 2: Enzyme Inhibition Studies
Another research highlighted its role in enzyme inhibition studies, where derivatives of this compound were synthesized to evaluate their effectiveness as enzyme inhibitors. The results showed promising inhibitory effects on specific metabolic enzymes, suggesting potential therapeutic uses .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in various synthetic pathways |
| Biological Studies | Investigating metabolic pathways | Served as substrates/inhibitors |
| Medicinal Chemistry | Development of therapeutic agents | Showed activity against specific diseases |
Mechanism of Action
The mechanism of action of 6-(tert-Butyldimethylsilyloxy)heptanoic acid depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyloxy group provides steric protection and can be removed under mild conditions to reveal the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
6-(Trimethylsilyloxy)heptanoic acid: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
6-(Triisopropylsilyloxy)heptanoic acid: Contains a triisopropylsilyl group, offering different steric properties.
Uniqueness
6-(tert-Butyldimethylsilyloxy)heptanoic acid is unique due to the tert-butyldimethylsilyl group, which provides a balance of steric protection and ease of removal. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required.
Biological Activity
6-(tert-Butyldimethylsilyloxy)heptanoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
6-(tert-Butyldimethylsilyloxy)heptanoic acid is a derivative of heptanoic acid where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) ether. This modification enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications.
Mechanisms of Biological Activity
The biological activity of 6-(tert-Butyldimethylsilyloxy)heptanoic acid can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Preliminary research suggests that 6-(tert-Butyldimethylsilyloxy)heptanoic acid may modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
- Anticancer Potential : There are indications that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells or inhibition of tumor growth factors.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria and fungi | |
| Anti-inflammatory | Reduces levels of inflammatory markers | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of 6-(tert-Butyldimethylsilyloxy)heptanoic acid against various pathogens. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections .
- Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory properties revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in vitro, indicating its potential role in managing inflammatory diseases .
- Cancer Cell Line Studies : In vitro studies demonstrated that 6-(tert-Butyldimethylsilyloxy)heptanoic acid induced apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 6-(tert-Butyldimethylsilyloxy)heptanoic acid. Specific areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.
- Mechanistic Studies : Detailed molecular studies to identify specific targets and pathways affected by this compound.
- Formulation Development : Exploring formulations for enhanced delivery and bioavailability, particularly for therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 6-(tert-Butyldimethylsilyloxy)heptanoic acid in laboratory settings?
The compound is typically synthesized by reacting a heptanoic acid derivative (e.g., 6-hydroxyheptanoic acid) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole, under anhydrous conditions (e.g., dichloromethane). The reaction mixture is stirred, followed by purification via column chromatography to isolate the silyl-protected product. This method parallels the synthesis of structurally similar silyl ethers, where rigorous moisture control and stoichiometric optimization are critical .
Q. How is 6-(tert-Butyldimethylsilyloxy)heptanoic acid characterized spectroscopically?
Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example:
- ¹H NMR : The tert-butyldimethylsilyl (TBDMS) group exhibits distinct singlet peaks for the tert-butyl (9H) and dimethyl (6H) protons.
- IR : A strong absorption band near 1250–1100 cm⁻¹ corresponds to the Si-O-C stretch.
- MS : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ or [M-Na]⁺), with fragmentation patterns consistent with silyl ether cleavage .
Q. What are the primary research applications of this compound in organic chemistry?
The compound serves as a protected intermediate in multi-step syntheses, particularly where hydroxyl groups require temporary stabilization against reactive conditions (e.g., oxidation or nucleophilic substitution). Its TBDMS group offers robustness under basic conditions but is selectively cleavable via fluoride ions (e.g., TBAF). Applications include the synthesis of complex lipids, polyketides, or pharmaceuticals requiring orthogonal protection strategies .
Advanced Research Questions
Q. How can researchers optimize the stability of 6-(tert-Butyldimethylsilyloxy)heptanoic acid under varying experimental conditions?
Stability studies should assess:
- pH sensitivity : Test degradation in acidic (e.g., aqueous HCl) vs. basic (e.g., NaOH) media using HPLC or NMR to monitor silyl ether cleavage.
- Thermal stability : Analyze thermal decomposition via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Moisture sensitivity : Conduct kinetic studies under controlled humidity to determine hydrolysis rates. Methodological adjustments, such as using inert atmospheres or anhydrous solvents, can mitigate instability .
Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?
Discrepancies may arise from variations in reaction time, temperature, or purification methods. To address this:
- Perform kinetic profiling via thin-layer chromatography (TLC) or in situ IR to identify optimal reaction endpoints.
- Compare purification techniques (e.g., column chromatography vs. recrystallization) for yield improvement.
- Validate reproducibility across independent labs using standardized protocols .
Q. How can this compound be utilized in probing enzyme-substrate interactions or metabolic pathways?
The heptanoic acid backbone may serve as a substrate analog for studying fatty acid metabolism (e.g., β-oxidation or elongation). The TBDMS group allows selective masking of the hydroxyl group to investigate steric or electronic effects on enzyme activity. For example:
- Enzyme assays : Monitor kinetic parameters (Km, Vmax) using radiolabeled or fluorogenic derivatives.
- Metabolic tracing : Use stable isotopes (e.g., ¹³C-labeled compounds) to track incorporation into downstream metabolites via LC-MS .
Q. What are the challenges in integrating this compound into multi-step syntheses of complex molecules?
Key challenges include:
- Orthogonal protection : Ensuring compatibility with other protecting groups (e.g., Boc, Fmoc).
- Deprotection specificity : Avoiding unintended cleavage during subsequent steps (e.g., using mild fluoride sources).
- Scalability : Optimizing reaction conditions for gram-scale synthesis without compromising yield. Case studies from silyl ether-based syntheses of natural products provide methodological guidance .
Methodological Resources
- Synthesis Protocols : Refer to tert-butyldimethylsilyl protection strategies in anhydrous solvents .
- Analytical Standards : Cross-reference NMR and MS data with published spectra of analogous silyl ethers .
- Safety Handling : Follow guidelines for moisture-sensitive and reactive silylating agents, including proper ventilation and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
